2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide
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Overview
Description
2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide is a versatile chemical compound used in various scientific research fields. Its unique properties and structural flexibility make it valuable in drug synthesis, organic electronics, and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods ensure high yield and purity, essential for their application in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Its unique properties make it valuable in studying biological processes and developing new drugs.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the production of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Uniqueness
2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide stands out due to its structural flexibility and diverse applications. Unlike some similar compounds, it is used in both drug synthesis and organic electronics, highlighting its versatility.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S2/c15-9-1-3-10(4-2-9)23(20,21)8-6-12(18)17-14-11(13(16)19)5-7-22-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMCRWGUJFLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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